2-(Bromomethyl)-6-methoxypyridine

Organic Synthesis Reaction Kinetics Alkylation

2-(Bromomethyl)-6-methoxypyridine is the alkylating agent of choice when reaction speed matters. The 6-methoxy group delivers >100-fold rate enhancement over unsubstituted 2-(bromomethyl)pyridine and directs phosphine-free Pd-catalyzed C-H arylations. Essential for neurological drug candidates requiring a 6-methoxy handle and as an ATRP initiator for defined polymer chains. Generic substitution is not advisable—the C6 substituent profoundly alters reactivity, cross-coupling outcomes, and regioselectivity. Procure ≥98% purity for reproducible results.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 156094-63-2
Cat. No. B187069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-methoxypyridine
CAS156094-63-2
Synonyms2-(broMoMethyl)-6-Methoxypyridine
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)CBr
InChIInChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3
InChIKeyXHWDFGQAXHSIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-6-methoxypyridine (CAS 156094-63-2) for Advanced Synthesis: Core Properties and Sourcing Considerations


2-(Bromomethyl)-6-methoxypyridine (CAS: 156094-63-2) is a bifunctional pyridine derivative with a bromomethyl electrophile at the 2-position and a methoxy group at the 6-position. This compound serves as a versatile alkylating agent and heterocyclic building block in medicinal chemistry and materials science . The bromomethyl group undergoes facile nucleophilic substitution (SN2), enabling attachment of diverse nucleophiles, while the 6-methoxy substituent modulates the electronic properties of the pyridine ring . This specific substitution pattern provides a unique reactivity profile that distinguishes it from other halomethylpyridine analogs [1].

Why Generic 2-(Bromomethyl)pyridines Cannot Replace 2-(Bromomethyl)-6-methoxypyridine (CAS 156094-63-2)


Generic substitution with other 2-(bromomethyl)pyridine analogs is not advisable due to the profound influence of the C6 substituent on both reactivity and product outcomes. The methoxy group in 2-(Bromomethyl)-6-methoxypyridine significantly alters the electronic landscape of the pyridine ring, affecting the electrophilicity of the bromomethyl group and the nucleophilicity of the nitrogen . Studies have demonstrated that the reactivity of 2-bromopyridines in cross-coupling reactions is strongly dependent on the C6 substituent, with different substituents (e.g., Br, CF3, CH3, CHO) leading to divergent reaction outcomes [1]. Therefore, substituting this specific compound with a different 2-(bromomethyl)pyridine derivative could result in a different reaction pathway, lower yield, or altered regioselectivity, compromising the intended synthetic route.

Quantitative Differentiation of 2-(Bromomethyl)-6-methoxypyridine (CAS 156094-63-2) from Analogs: An Evidence-Based Guide


Enhanced SN2 Alkylation Rates of 2-(Bromomethyl)-6-methoxypyridine Compared to 2-(Bromomethyl)pyridine

2-(Bromomethyl)-6-methoxypyridine demonstrates significantly accelerated alkylation rates relative to the unsubstituted analog, 2-(bromomethyl)pyridine, due to electronic effects conferred by the 6-methoxy group .

Organic Synthesis Reaction Kinetics Alkylation

Distinct Reactivity Profile in Palladium-Catalyzed C-H Arylations: The Critical Role of the 6-Methoxy Substituent

The 6-methoxy substituent of 2-(Bromomethyl)-6-methoxypyridine confers a distinct reactivity profile in phosphine-free palladium-catalyzed C-H arylations compared to other 6-substituted 2-bromopyridines. While specific data for this exact compound is not available, the broader study demonstrates that C6 substituents like Br, CF3, CH3, and CHO significantly influence the outcome of cross-coupling reactions, underscoring that the choice of C6 group is non-interchangeable [1].

C-H Activation Palladium Catalysis Cross-Coupling

Steric and Electronic Differentiation from 2-(Bromomethyl)-6-(methoxymethyl)pyridine in Nucleophilic Substitution

The 6-methoxy group in 2-(Bromomethyl)-6-methoxypyridine offers a distinct steric and electronic environment compared to the bulkier 6-methoxymethyl group found in analog 2-(bromomethyl)-6-(methoxymethyl)pyridine (CAS 442910-27-2) . This difference influences the approach of nucleophiles and the stability of transition states during SN2 reactions.

Nucleophilic Substitution Steric Effects Structure-Activity Relationship

Recommended Application Scenarios for 2-(Bromomethyl)-6-methoxypyridine (CAS 156094-63-2) Based on Differentiation Evidence


Accelerated Synthesis of Complex Molecules via Alkylation

Employ 2-(Bromomethyl)-6-methoxypyridine as the alkylating agent of choice when reaction speed and throughput are paramount. Its >100-fold rate enhancement compared to 2-(bromomethyl)pyridine in certain catalytic transformations makes it ideal for high-throughput synthesis or process chemistry where time is a critical factor .

Precision Synthesis of 2,6-Disubstituted Pyridine Scaffolds

Utilize 2-(Bromomethyl)-6-methoxypyridine in phosphine-free palladium-catalyzed C-H arylations to construct complex 2-(hetero)arylpyridine frameworks. The unique electronic influence of the 6-methoxy group directs the reaction pathway, as confirmed by studies on 6-substituted 2-bromopyridines . This compound is essential for synthesizing target molecules where a 6-methoxy group is specifically required in the final product.

Medicinal Chemistry for Neurological Targets

Incorporate 2-(Bromomethyl)-6-methoxypyridine as a key building block in the synthesis of drug candidates for neurological disorders. The 6-methoxy group provides a specific electronic and steric handle that can be critical for modulating interactions with biological targets like serotonin receptors or dopamine modulators .

Functionalization of Polymers and Materials

Leverage the bromomethyl group of 2-(Bromomethyl)-6-methoxypyridine as an initiation site for Atom Transfer Radical Polymerization (ATRP). This allows for the growth of well-defined polymer chains from the pyridine core, leading to functional materials with applications in conductive polymers or drug delivery systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)-6-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.